molecular formula C23H22N4O3 B2654405 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 1448126-26-8

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B2654405
CAS No.: 1448126-26-8
M. Wt: 402.454
InChI Key: GBECDUOFYOBNFR-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phthalazinone moiety. Common reagents used in these reactions include acetic anhydride, cyclopentanone, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
  • 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
  • 2,1,3-Benzoxadiazole

Uniqueness

Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide stands out due to its unique combination of the benzoxazole and phthalazinone moieties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-22(13-19-18-11-5-6-12-21(18)30-26-19)24-14-20-16-9-3-4-10-17(16)23(29)27(25-20)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECDUOFYOBNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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